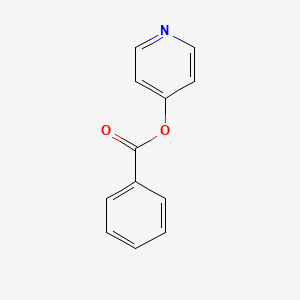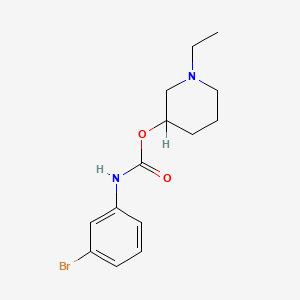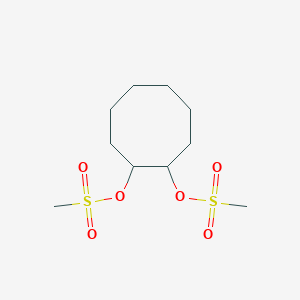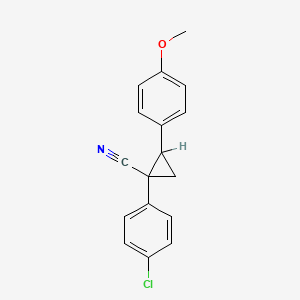![molecular formula C20H24N2O3 B14677624 4-[(E)-(4-Butoxyphenyl)diazenyl]phenyl butanoate CAS No. 39004-69-8](/img/structure/B14677624.png)
4-[(E)-(4-Butoxyphenyl)diazenyl]phenyl butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(E)-(4-Butoxyphenyl)diazenyl]phenyl butanoate is an organic compound with the molecular formula C20H24N2O3. It is a member of the azo compounds, characterized by the presence of a diazenyl group (-N=N-) linked to aromatic rings. This compound is known for its vibrant color and is often used in dyeing processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(4-Butoxyphenyl)diazenyl]phenyl butanoate typically involves a diazotization reaction followed by esterification. The process can be summarized as follows:
Diazotization: Aniline derivatives are treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a phenol derivative to form the azo compound.
Esterification: The resulting azo compound is esterified with butanoic acid in the presence of a catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the diazonium salt and to achieve high conversion rates during the coupling and esterification steps.
Análisis De Reacciones Químicas
Types of Reactions
4-[(E)-(4-Butoxyphenyl)diazenyl]phenyl butanoate undergoes several types of chemical reactions, including:
Oxidation: The azo group can be oxidized to form azoxy compounds.
Reduction: The azo group can be reduced to form hydrazo compounds or amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of azoxy compounds.
Reduction: Formation of hydrazo compounds or primary amines.
Substitution: Formation of substituted aromatic compounds depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-[(E)-(4-Butoxyphenyl)diazenyl]phenyl butanoate has several applications in scientific research:
Chemistry: Used as a dye in various analytical techniques, including chromatography.
Biology: Employed in staining biological specimens for microscopic analysis.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the manufacturing of colored polymers and textiles.
Mecanismo De Acción
The mechanism of action of 4-[(E)-(4-Butoxyphenyl)diazenyl]phenyl butanoate involves its interaction with molecular targets through the diazenyl group. The compound can form stable complexes with various substrates, facilitating their transport and delivery. The aromatic rings allow for π-π interactions with other aromatic compounds, enhancing its binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl butanoate
- 4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl butanoate
- 4-[(E)-(4-Propoxyphenyl)diazenyl]phenyl butanoate
Uniqueness
4-[(E)-(4-Butoxyphenyl)diazenyl]phenyl butanoate is unique due to its butoxy group, which imparts specific solubility and stability characteristics. This makes it particularly suitable for applications requiring long-term stability and consistent performance.
Propiedades
Número CAS |
39004-69-8 |
|---|---|
Fórmula molecular |
C20H24N2O3 |
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
[4-[(4-butoxyphenyl)diazenyl]phenyl] butanoate |
InChI |
InChI=1S/C20H24N2O3/c1-3-5-15-24-18-11-7-16(8-12-18)21-22-17-9-13-19(14-10-17)25-20(23)6-4-2/h7-14H,3-6,15H2,1-2H3 |
Clave InChI |
LXJCUCRFPBBZNK-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OC(=O)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


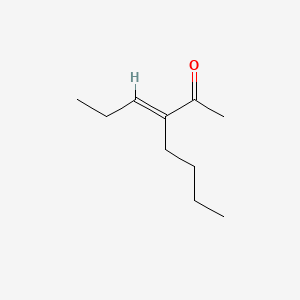

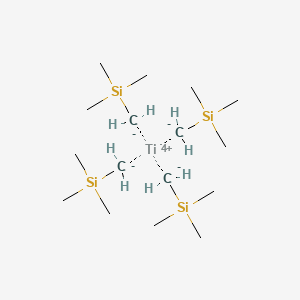
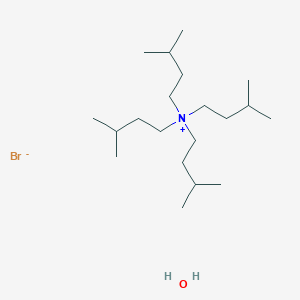
![4-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14677577.png)
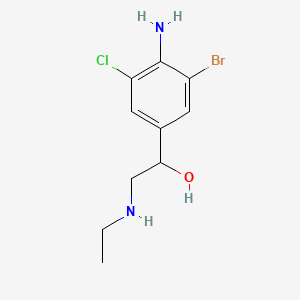
![4-[2-(Dimethylamino)ethyl]-2-methoxyphenol;hydrochloride](/img/structure/B14677587.png)

![Ethyl 3-[4-(3-ethoxy-3-oxoprop-1-enyl)phenyl]prop-2-enoate;2-[4-(2-hydroxyethoxy)cyclohexyl]oxyethanol](/img/structure/B14677597.png)
![L-Cysteine, S-(2-methoxy-2-oxoethyl)-N-[N-[N-[N-(1-oxopropyl)-L-phenylalanyl]-L-leucyl]glycyl]-, methyl ester](/img/structure/B14677600.png)
